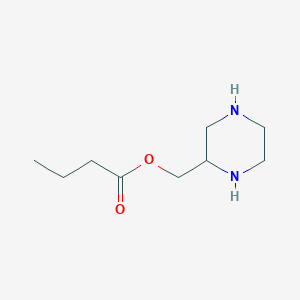
Piperazin-2-ylmethyl Butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazin-2-ylmethyl butanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of piperazine, which is a cyclic organic compound commonly used in the synthesis of pharmaceuticals and agrochemicals. Piperazin-2-ylmethyl butanoate has been synthesized using various methods and has shown promising results in scientific research applications.
Mécanisme D'action
The mechanism of action of piperazin-2-ylmethyl butanoate is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and proteins involved in cellular processes. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. Piperazin-2-ylmethyl butanoate has also been shown to inhibit the activity of various enzymes involved in the biosynthesis of DNA and RNA, which can lead to cell death in cancer cells.
Effets Biochimiques Et Physiologiques
Piperazin-2-ylmethyl butanoate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and improve cognitive function. Moreover, it has been shown to have antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of piperazin-2-ylmethyl butanoate is its versatility in scientific research. It can be used in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. Moreover, it is relatively easy to synthesize and has shown promising results in various assays. However, one of the limitations of piperazin-2-ylmethyl butanoate is its toxicity. It has been shown to be toxic at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the research of piperazin-2-ylmethyl butanoate. One of the most promising directions is the development of new derivatives of this compound with improved biological activities and reduced toxicity. Moreover, the use of piperazin-2-ylmethyl butanoate in combination with other drugs or compounds may enhance its therapeutic potential. Finally, the elucidation of the mechanism of action of piperazin-2-ylmethyl butanoate will provide valuable insights into its biological effects and may lead to the development of new drugs for various diseases.
Conclusion:
Piperazin-2-ylmethyl butanoate is a versatile compound that has shown promising results in various fields of scientific research. Its potential applications in drug discovery, neurodegenerative disorders, and cancer therapy make it a valuable compound for further investigation. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of piperazin-2-ylmethyl butanoate have been discussed in this paper. Further research is needed to fully understand the biological effects of this compound and to develop new derivatives with improved therapeutic potential.
Méthodes De Synthèse
Piperazin-2-ylmethyl butanoate can be synthesized using various methods, including the reaction of piperazine with butyric acid, the reaction of piperazine with butanoyl chloride, and the reaction of piperazine with butyric anhydride. The most commonly used method for the synthesis of piperazin-2-ylmethyl butanoate is the reaction of piperazine with butanoyl chloride in the presence of a base such as triethylamine. This method yields a high purity product and is relatively easy to perform.
Applications De Recherche Scientifique
Piperazin-2-ylmethyl butanoate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of drug discovery. Piperazin-2-ylmethyl butanoate has been shown to exhibit potent antiviral, antibacterial, and antifungal activities. It has also been shown to possess anticancer properties and can induce apoptosis in cancer cells. Moreover, it has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Numéro CAS |
148227-96-7 |
|---|---|
Nom du produit |
Piperazin-2-ylmethyl Butanoate |
Formule moléculaire |
C9H18N2O2 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
piperazin-2-ylmethyl butanoate |
InChI |
InChI=1S/C9H18N2O2/c1-2-3-9(12)13-7-8-6-10-4-5-11-8/h8,10-11H,2-7H2,1H3 |
Clé InChI |
UPWWZEWRXBUNDE-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OCC1CNCCN1 |
SMILES canonique |
CCCC(=O)OCC1CNCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



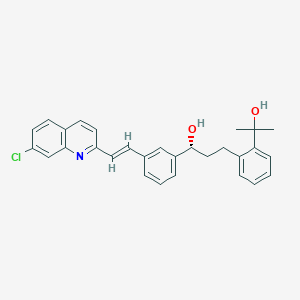
![3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,9-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B126221.png)
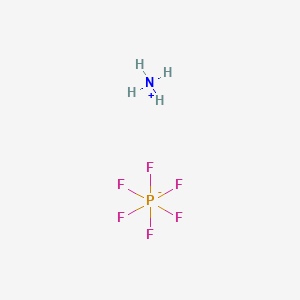
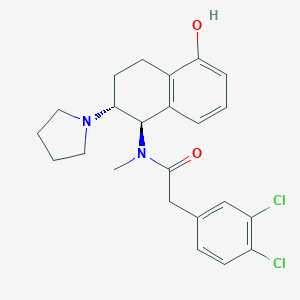
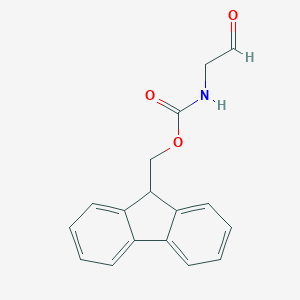
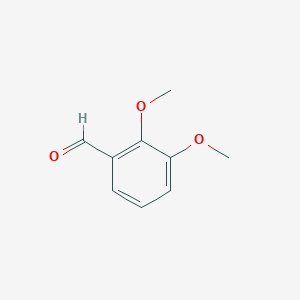
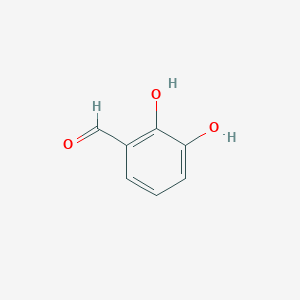
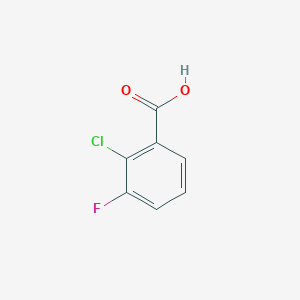
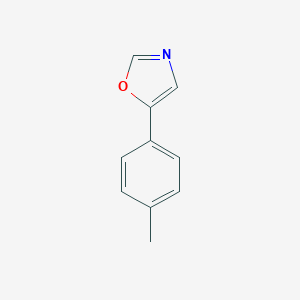
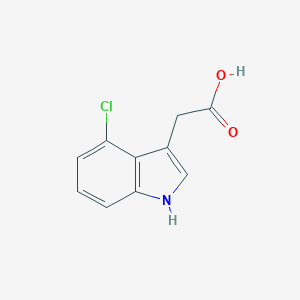


![[1-Hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid](/img/structure/B126256.png)
![6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B126257.png)